N-(3-Amino-3-oxopropanoyl)-D-leucylglycine
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3-oxopropanoyl)-D-leucylglycine typically involves the reaction of 3-amino-3-oxopropanoic acid with D-leucylglycine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-3-oxopropanoyl)-D-leucylglycine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
N-(3-Amino-3-oxopropanoyl)-D-leucylglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(3-Amino-3-oxopropanoyl)-D-leucylglycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Amino-3-oxopropanoyl)-D-leucylglycine include:
3-Amino-3-oxopropanoic acid: A related compound with similar chemical properties and reactions.
Ethyl N-(3-((ethoxycarbonyl)amino)-3-oxopropanoyl)carbamate: Another related compound used in similar applications.
Uniqueness
This compound is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
62188-66-3 |
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Molecular Formula |
C11H19N3O5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[[(2R)-2-[(3-amino-3-oxopropanoyl)amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)3-7(11(19)13-5-10(17)18)14-9(16)4-8(12)15/h6-7H,3-5H2,1-2H3,(H2,12,15)(H,13,19)(H,14,16)(H,17,18)/t7-/m1/s1 |
InChI Key |
WRKSAORZHVQJLE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)CC(=O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CC(=O)N |
Origin of Product |
United States |
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